![molecular formula C21H20ClNO2 B1453405 6,8-Dimethyl-2-(2-propoxyphenyl)quinoline-4-carbonyl chloride CAS No. 1160263-00-2](/img/structure/B1453405.png)
6,8-Dimethyl-2-(2-propoxyphenyl)quinoline-4-carbonyl chloride
Overview
Description
“6,8-Dimethyl-2-(2-propoxyphenyl)quinoline-4-carbonyl chloride” is a chemical compound with the molecular formula C21H20ClNO2 and a molecular weight of 353.85 . It is used for research purposes .
Physical And Chemical Properties Analysis
The molecular weight of this compound is 353.85 . Other physical and chemical properties are not specified in the available resources.Scientific Research Applications
Proteomics Research
Quinoline derivatives like 6,8-Dimethyl-2-(2-propoxyphenyl)quinoline-4-carbonyl chloride are often used in proteomics research . Proteomics is the large-scale study of proteins, particularly their structures and functions. This compound can be used to modify proteins or to study protein interactions and dynamics due to its reactive chloride group, which can form bonds with various functional groups in proteins.
Drug Discovery
The quinoline scaffold is a vital component in drug discovery due to its versatility in synthetic organic chemistry . It serves as a foundation for the development of new therapeutic agents. The specific structure of 6,8-Dimethyl-2-(2-propoxyphenyl)quinoline-4-carbonyl chloride could be utilized in the synthesis of novel compounds with potential as drug candidates.
Biological Activity Studies
Quinoline derivatives are known to exhibit a broad range of biological activities. They have been found to possess antibacterial, antifungal, antimalarial, anthelmintic, anticonvulsant, cardiotonic, anti-inflammatory, and analgesic properties . Research involving 6,8-Dimethyl-2-(2-propoxyphenyl)quinoline-4-carbonyl chloride could explore its potential biological activities and therapeutic applications.
Synthetic Organic Chemistry
In synthetic organic chemistry, quinoline derivatives are used to construct complex molecular structures. The compound could be involved in various synthetic routes, including electrophilic substitution reactions, due to its aromatic system and functional groups .
Pharmacological Research
The quinoline ring system is present in many compounds exhibiting a wide range of pharmacological activities6,8-Dimethyl-2-(2-propoxyphenyl)quinoline-4-carbonyl chloride could be a key intermediate in the synthesis of pharmacologically active molecules, potentially leading to the development of new medications .
Green Chemistry Applications
Recent advances in quinoline synthesis have focused on green chemistry approaches, which aim to reduce the environmental impact of chemical synthesis6,8-Dimethyl-2-(2-propoxyphenyl)quinoline-4-carbonyl chloride could be synthesized using metal-free methods or other environmentally friendly techniques, contributing to sustainable practices in chemical research .
Safety and Hazards
properties
IUPAC Name |
6,8-dimethyl-2-(2-propoxyphenyl)quinoline-4-carbonyl chloride | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H20ClNO2/c1-4-9-25-19-8-6-5-7-15(19)18-12-17(21(22)24)16-11-13(2)10-14(3)20(16)23-18/h5-8,10-12H,4,9H2,1-3H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PATGEZCSLTXQBV-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCOC1=CC=CC=C1C2=NC3=C(C=C(C=C3C(=C2)C(=O)Cl)C)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H20ClNO2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
353.8 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
6,8-Dimethyl-2-(2-propoxyphenyl)quinoline-4-carbonyl chloride |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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